1-Pentylzinc bromide

Catalog No.
S1909826
CAS No.
308796-10-3
M.F
C5H11BrZn
M. Wt
216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentylzinc bromide

CAS Number

308796-10-3

Product Name

1-Pentylzinc bromide

IUPAC Name

bromozinc(1+);pentane

Molecular Formula

C5H11BrZn

Molecular Weight

216.4 g/mol

InChI

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

CIMWKWOZHMGSHS-UHFFFAOYSA-M

SMILES

CCCC[CH2-].[Zn+]Br

Canonical SMILES

CCCC[CH2-].[Zn+]Br
  • Potential applications based on its structure

    Due to its organozinc (Zn-C) bond, 1-Pentylzinc bromide belongs to a class of compounds known as organozinc reagents. These reagents are well established in organic chemistry for various applications, including:

    • Negishi coupling reaction: This reaction allows for the formation of carbon-carbon bonds between an alkyl or alkenyl halide and an unsaturated carbon . 1-Pentylzinc bromide, with its pentyl group, could potentially act as the alkyl group donor in such reactions.
    • Kumada-Corriu coupling reaction: Similar to Negishi coupling, this reaction facilitates carbon-carbon bond formation between a Grignard reagent and an aryl or vinyl halide . While 1-Pentylzinc bromide isn't a Grignard reagent (those contain magnesium, Mg), it shares some similar reactivity and could potentially be explored in this context.

1-Pentylzinc bromide is an organozinc compound characterized by the presence of a pentyl group (a five-carbon alkyl chain) bonded to a zinc atom, along with a bromide ion. This compound is typically represented by the formula C₅H₁₃ZnBr. Organometallic compounds like 1-pentylzinc bromide are known for their reactivity and versatility in organic synthesis, particularly in carbon-carbon bond formation reactions.

, primarily involving nucleophilic addition and substitution mechanisms. For instance:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols after hydrolysis. The zinc atom facilitates the nucleophilic attack on the electrophilic carbon of the carbonyl group.
  • Cross-Coupling Reactions: This compound can be employed in cross-coupling reactions, such as the Suzuki or Negishi reactions, where it acts as a nucleophile to couple with electrophiles like aryl halides or alkenes.
  • Tandem Reactions: 1-Pentylzinc bromide can be involved in tandem reactions, where multiple bond-forming processes occur sequentially in a single reaction vessel, enhancing synthetic efficiency and product diversity .

1-Pentylzinc bromide can be synthesized through several methods:

  • Direct Reaction: One common method involves reacting zinc metal with 1-bromopentane in an appropriate solvent such as tetrahydrofuran (THF). The reaction typically requires heating and an inert atmosphere to prevent oxidation.
  • Transmetalation: Another approach involves transmetalation from an organolithium reagent (e.g., n-pentyllithium) with zinc bromide. This method allows for the generation of 1-pentylzinc bromide under milder conditions compared to direct metal reactions .

1-Pentylzinc bromide has several applications in organic synthesis:

  • Synthesis of Alcohols: It is utilized for converting carbonyl compounds into alcohols via nucleophilic addition.
  • Cross-Coupling Reactions: The compound serves as a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.
  • Tandem Reactions: Its ability to participate in tandem reactions makes it valuable for synthesizing polysubstituted compounds efficiently .

Interaction studies involving 1-pentylzinc bromide primarily focus on its reactivity with various electrophiles. The compound's behavior in different solvents and under varying conditions has been analyzed to optimize reaction yields and selectivities. Research indicates that the presence of coordinating solvents can influence the reactivity and stability of organozinc reagents, including 1-pentylzinc bromide .

Several compounds share structural similarities with 1-pentylzinc bromide, including:

  • Diphenylzinc: An organozinc compound used extensively in organic synthesis; it features two phenyl groups bonded to zinc. Unlike 1-pentylzinc bromide, diphenylzinc is more stable and commercially available.
  • Ethylzinc bromide: This compound has a shorter ethyl chain and is known for its similar reactivity patterns but may exhibit different selectivity in reactions due to its smaller size.
  • Benzylzinc chloride: Featuring a benzyl group instead of a pentyl group, this compound is also used in cross-coupling reactions but may display different electronic properties due to the aromatic ring.

Comparison Table

CompoundStructureKey

The direct insertion of zinc metal into carbon-halogen bonds represents the most straightforward approach for preparing 1-pentylzinc bromide. This method involves the oxidative addition of zinc to 1-pentyl bromide, forming the organozinc species through a heterogeneous metal-surface process [1] [2] [3].

Mechanistic Pathway

The mechanistic framework for direct zinc insertion has been elucidated through fluorescence lifetime imaging microscopy studies and nuclear magnetic resonance spectroscopy investigations [1]. The insertion process occurs through a two-step mechanism consisting of oxidative addition to form surface intermediates, followed by solubilization of the organozinc product [1]. The initial step involves the heterolytic cleavage of the carbon-bromine bond at the zinc metal surface, generating an alkylzinc species that remains initially surface-bound [1].

Surface-adsorbed organozinc intermediates exhibit distinct microenvironmental characteristics depending on the activation method employed [4]. Studies utilizing fluorescence lifetime imaging microscopy have demonstrated that these intermediates experience different reaction environments based on the zinc pretreatment protocol, which directly influences subsequent solubilization rates and overall reactivity [4].

Reaction Conditions and Optimization

The insertion of zinc into primary alkyl iodides proceeds rapidly under relatively mild conditions, typically requiring temperatures of 40-50°C in tetrahydrofuran [3]. For 1-pentyl bromide, the reaction conditions require more forcing parameters compared to the corresponding iodide. Complete conversion is generally achieved within 3 hours at 40°C for primary alkyl iodides, while alkyl bromides necessitate extended reaction times or elevated temperatures [3].

The zinc metal requires activation prior to use to ensure consistent and reliable reactivity. Activation protocols typically involve sequential treatment with 1,2-dibromoethane (4-5 mol%) and chlorotrimethylsilane (1 mol%) [3] [5]. This activation sequence removes the passivating zinc oxide layer and creates reactive surface sites for organozinc formation.

Substrate Scope and Functional Group Tolerance

Direct zinc insertion demonstrates broad functional group compatibility, tolerating the presence of nitrile groups, esters, ethers, and other electron-withdrawing functionalities [6] [7]. The presence of polar functional groups in the α- or β-position relative to the halide significantly enhances the rate of zinc insertion [3]. For instance, while heating is required for efficient insertion into simple iodobutane, the reaction proceeds at room temperature when a nitrile group is present in the β-position [3].

The following data table summarizes typical reaction conditions for direct zinc insertion into alkyl halides:

SubstrateHalideTemperature (°C)Time (h)Yield (%)
Primary alkylI40-50385-95
Primary alkylBr50-658-1270-85
Secondary alkylI25180-90
BenzylicBr<252-475-85

Halide-Activated Zinc Metal Systems: Role of Iodine and Lithium Chloride

The activation of zinc metal through halide additives represents a critical advancement in organozinc chemistry, dramatically improving the efficiency and scope of direct insertion reactions. Lithium chloride has emerged as a particularly effective promoter for zinc insertion into organic halides, enabling reactions that were previously unsuccessful with unactivated zinc powder [2] [8].

Lithium Chloride Activation Mechanism

The promotional effect of lithium chloride operates through multiple mechanistic pathways. Microscale fluorescence imaging studies have revealed that lithium chloride facilitates the solubilization of surface-bound organozinc intermediates, accelerating their transfer from the heterogeneous metal surface to the homogeneous solution phase [1]. The formation of chloride ate-complexes prevents the aggregation of unreactive oligomeric species, maintaining the organozinc reagents in their monomeric, reactive form [2].

Mechanistic investigations using Rieke zinc have demonstrated that soluble lithium chloride byproduct in the supernatant serves as the active promoting agent rather than the zinc metal surface modification itself [1]. Specifically, lithium-reduced Rieke zinc (producing lithium chloride byproduct) exhibited enhanced reactivity compared to sodium-reduced Rieke zinc (producing sodium chloride byproduct), directly correlating with the solubilization enhancement provided by lithium chloride [1].

Iodine Activation Systems

Catalytic quantities of iodine serve as effective activators for zinc insertion reactions through a different mechanistic pathway than lithium chloride [9] [3]. The iodine activation system operates by generating highly reactive zinc-iodine species on the metal surface, which facilitate the initial oxidative addition step [9]. This activation method is particularly effective for alkyl bromides and chlorides that would otherwise be unreactive toward zinc metal [9].

The combination of iodine with 1,2-dibromoethane provides a synergistic activation effect, where dibromoethane serves as both an activator and a radical initiator [3] [4]. This dual activation system enables the insertion of zinc into unactivated alkyl bromides under mild conditions [3].

Optimized Reaction Protocols

The most effective protocol for lithium chloride-promoted zinc insertion involves the use of 1.5 equivalents of lithium chloride relative to the organic halide [2] [5]. Under these conditions, iodobenzene achieves complete conversion to phenylzinc iodide within 7 hours at 50°C, compared to only 5% conversion in the absence of lithium chloride [5]. The protocol has been extended to include both aryl and heteroaryl bromides, with indium trichloride serving as an additional co-catalyst [8].

The following optimization data demonstrates the effect of lithium chloride on zinc insertion efficiency:

SubstrateLiCl (equiv)Temperature (°C)Time (h)Conversion (%)
Iodobenzene050245
Iodobenzene1.5507>95
4-Bromoanisole1.5501285
Alkyl bromide1.550878

Mechanistic Studies of Surface Activation

Advanced surface characterization techniques have revealed that different activation methods produce distinct microenvironments for organozinc intermediates [4]. Trimethylchlorosilane treatment results in effective oxide layer removal and positions reaction intermediates in close proximity to bulk zinc metal [4]. In contrast, hydrochloric acid and dibromoethane activation create reaction environments with increased distance from bulk zinc through chemical or mechanical etching processes [4].

Scanning electron microscopy analysis demonstrates that trimethylchlorosilane treatment produces dramatic surface smoothing relative to untreated zinc, while hydrochloric acid treatment results in the formation of semi-regular surface spikes of approximately 100 nanometers [4]. These morphological changes directly correlate with the different microenvironmental characteristics observed for surface-bound organozinc intermediates [4].

Transmetalation from Grignard Reagents: Optimization Strategies

The transmetalation approach to 1-pentylzinc bromide preparation involves the reaction of 1-pentylmagnesium bromide with zinc bromide, offering an alternative synthetic route that bypasses the challenges associated with direct metal insertion [10] [11] [12]. This method provides excellent yields and reproducible concentrations while accommodating a broader range of functional groups [12].

Fundamental Transmetalation Mechanism

The transmetalation process proceeds through a bimolecular mechanism involving the nucleophilic attack of the Grignard reagent on the zinc center [12]. The reaction can be represented as a simple metathesis: 2 R-MgBr + ZnBr₂ → R₂Zn + 2 MgBr₂, followed by redistribution to form the heteroleptic species RZnBr [11]. The thermodynamically favored product is the organozinc halide rather than the diorganozinc species due to the enhanced stability provided by the halide ligand [12].

Recent mechanistic studies utilizing zinc chloride catalysis have demonstrated that the formation of zinc(II)ate species enhances the nucleophilicity of the organic moiety while reducing basicity [12]. This electronic modification enables alkyl transfer to proceed preferentially over alternative pathways such as α-deprotonation, which commonly occurs with uncatalyzed Grignard reagents [12].

Optimization of Reaction Conditions

The optimization of transmetalation conditions focuses on solvent selection, temperature control, and stoichiometric ratios. Tetrahydrofuran serves as the optimal solvent due to its ability to stabilize both Grignard and organozinc species while facilitating efficient mixing [13]. The reaction typically proceeds at temperatures between 0°C and room temperature, with lower temperatures favoring the formation of the desired heteroleptic organozinc halide over redistribution products [13].

Catalytic zinc chloride protocols have been developed that require only substoichiometric quantities of zinc salts [12]. These methods employ 10-20 mol% zinc chloride relative to the Grignard reagent, significantly improving atom economy while maintaining high yields [12]. The catalytic system generates zinc(II)ate intermediates in situ, which serve as the active transmetalating species [12].

Preparative Procedures and Yield Optimization

Large-scale preparations of organozinc reagents via transmetalation have been optimized for industrial applications [13]. Continuous-flow protocols achieve production rates exceeding 1 kilogram per hour with 95% purity through automated bromination of the corresponding alcohol followed by in-situ Grignard formation and zinc transmetalation [13]. These processes operate at 50°C with residence times of 1-2 hours [13].

The following data illustrates optimized conditions for transmetalation synthesis:

Grignard ReagentZnX₂ (equiv)SolventTemperature (°C)Time (min)Yield (%)
1-PentylMgBr0.5THF03085
1-PentylMgBr0.5THF251582
1-PentylMgCl0.5THF04580
1-PentylMgBr0.2 (cat.)THF256078

Advanced Transmetalation Strategies

Modern transmetalation protocols incorporate flow chemistry principles to enhance safety and scalability [14] [15]. These systems employ packed beds of zinc halide reagents through which Grignard solutions are passed at controlled flow rates [14]. The continuous nature of these processes eliminates the accumulation of reactive organometallic intermediates, reducing safety hazards while maintaining consistent product quality [14].

Mechanistic investigations of di-anionic alkyl zincates have revealed their role as active transmetalating species in cross-coupling reactions [16]. Pure compounds such as [EtZnBr₃]²⁻- (Bu₄N⁺)₂ can be prepared from tetrabutylammonium bromide and diethylzinc, providing highly reactive transmetalating agents for subsequent synthetic transformations [16].

Continuous Flow Synthesis: Scalability and Process Intensification

Continuous flow synthesis represents the most advanced approach for the production of 1-pentylzinc bromide, addressing the inherent limitations of batch processes including safety concerns, scalability challenges, and product consistency issues [17] [14] [18] [19]. Flow chemistry enables precise control over reaction parameters while providing superior heat and mass transfer characteristics [17].

Flow Reactor Design and Configuration

Modern flow reactors for organozinc synthesis employ packed bed configurations containing activated zinc metal through which solutions of organic halides are passed [17] [14]. The reactor design incorporates temperature control through external heating jackets and thermocouples positioned in close contact with the reaction zone [17]. Column dimensions are optimized to provide sufficient residence time for complete conversion while maintaining manageable pressure drops [17].

Typical reactor configurations utilize stainless steel or glass columns packed with zinc turnings or granules activated through mechanical or chemical pretreatment [14]. The activation protocol involves treatment with trimethylchlorosilane and 1,2-dibromoethane under flowing nitrogen to create reactive surface sites [14]. Reactor volumes range from 50 milliliters for laboratory-scale synthesis to several liters for pilot-scale operations [14].

Process Parameters and Optimization

Flow rate optimization balances residence time requirements with throughput objectives [17] [14]. Typical flow rates range from 0.5 to 5 milliliters per minute for laboratory reactors, corresponding to residence times of 10-120 minutes depending on column volume [17]. Higher flow rates reduce residence time but may compromise conversion efficiency, while lower flow rates improve conversion at the expense of throughput [14].

Temperature optimization studies demonstrate that elevated temperatures (50-80°C) significantly enhance reaction rates while maintaining product stability [17] [14]. The precise temperature control afforded by flow systems enables operation at optimal conditions without the risk of thermal runaway associated with batch processes [17].

The following process optimization data demonstrates typical flow synthesis parameters:

ParameterLaboratory ScalePilot ScaleProduction Scale
Flow Rate (mL/min)0.5-2.050-200500-3000
Temperature (°C)50-7060-8070-90
Residence Time (min)30-9015-455-20
Conversion (%)85-9582-9278-88
Throughput (L/h)0.03-0.123-1230-180

Scalability and Process Intensification

Pilot-scale demonstrations have achieved liquid throughputs of 3-5 liters per hour using reactor systems designed for continuous organozinc generation [14] [15]. These systems employ zinc replenishing units that maintain constant metal surface area throughout extended operations [14]. Process intensification is achieved through numbering-up strategies where multiple parallel reactors operate simultaneously [15].

Industrial-scale implementations have been demonstrated with throughputs exceeding 18 liters per hour [20]. These systems achieve complete conversion of organic halides with organozinc yields of 78-100% and residence times as short as 1.5 minutes [20]. The continuous nature of these processes eliminates the need for intermediate storage of reactive organometallic species, significantly enhancing safety profiles [20].

Integration with Downstream Processes

Flow-generated organozinc reagents can be directly telescoped into subsequent synthetic transformations without isolation [17] [18]. Common applications include Negishi cross-coupling reactions, Reformatsky reactions, and nucleophilic addition processes [17] [18]. The integration of organozinc generation with downstream chemistry eliminates purification steps while maintaining consistent reagent quality [18].

Automated systems have been developed that combine organozinc generation with immediate consumption in catalyzed coupling reactions [14] [15]. These integrated processes achieve overall yields of 82-92% for sequential organozinc formation and cross-coupling, demonstrating the effectiveness of continuous synthesis approaches [15].

Dates

Modify: 2023-08-16

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